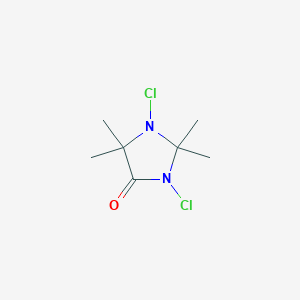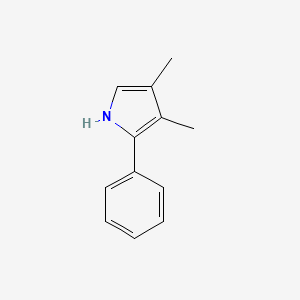
1,2,3-Trichloropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trichloropropan-2-ol is an organic compound with the molecular formula C₃H₅Cl₃O. It is a colorless liquid that is used in various industrial applications. This compound is known for its high reactivity due to the presence of three chlorine atoms and a hydroxyl group, making it a valuable intermediate in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3-Trichloropropan-2-ol can be synthesized through several methods. One common method involves the chlorination of glycerol. The reaction typically occurs in the presence of hydrochloric acid and a catalyst, such as zinc chloride, at elevated temperatures. The reaction proceeds as follows:
[ \text{C₃H₈O₃} + 3 \text{HCl} \rightarrow \text{C₃H₅Cl₃O} + 3 \text{H₂O} ]
Industrial Production Methods
Industrial production of this compound often involves the chlorination of allyl alcohol. This process is carried out in a chlorination reactor where allyl alcohol is reacted with chlorine gas in the presence of a catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Trichloropropan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,2,3-trichloropropane-2-one.
Reduction: Reduction of this compound can lead to the formation of 1,2,3-trichloropropane.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products
Oxidation: 1,2,3-Trichloropropane-2-one
Reduction: 1,2,3-Trichloropropane
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1,2,3-Trichloropropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its effects on biological systems and its potential use in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3-Trichloropropan-2-ol involves its reactivity with various biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential toxic effects. The presence of three chlorine atoms makes it highly electrophilic, allowing it to react readily with nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Trichloropropane: Similar in structure but lacks the hydroxyl group.
1,2-Dichloropropan-2-ol: Contains only two chlorine atoms.
1,3-Dichloropropan-2-ol: Chlorine atoms are positioned differently.
Uniqueness
1,2,3-Trichloropropan-2-ol is unique due to the presence of both chlorine atoms and a hydroxyl group, which imparts distinct reactivity and chemical properties. This combination makes it a versatile intermediate in various chemical reactions and industrial processes.
Propiedades
Número CAS |
116254-66-1 |
|---|---|
Fórmula molecular |
C3H5Cl3O |
Peso molecular |
163.43 g/mol |
Nombre IUPAC |
1,2,3-trichloropropan-2-ol |
InChI |
InChI=1S/C3H5Cl3O/c4-1-3(6,7)2-5/h7H,1-2H2 |
Clave InChI |
WUGLLMGIZBHYAZ-UHFFFAOYSA-N |
SMILES canónico |
C(C(CCl)(O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




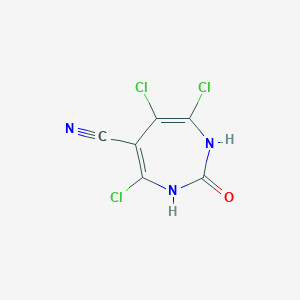


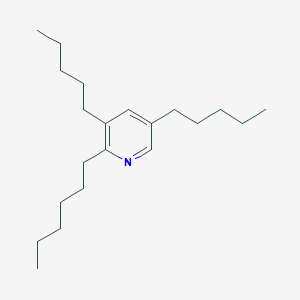
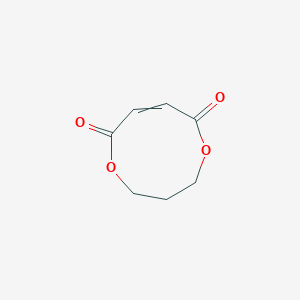

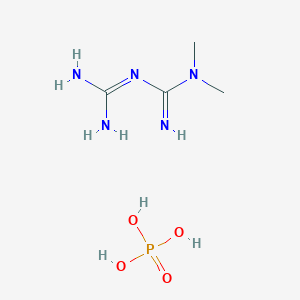
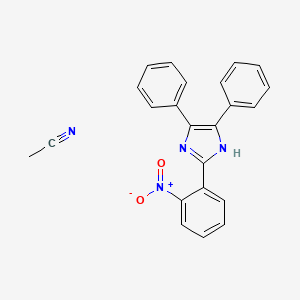
![2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B14286793.png)
